![molecular formula C11H16N4O2S B2981083 2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide CAS No. 2411336-50-8](/img/structure/B2981083.png)
2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a thiazole ring, an amide group, and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 4-chlorobut-2-enoyl chloride reacts with dimethylamine.
Amide Bond Formation: The final step involves the coupling of the thiazole derivative with the dimethylamino-substituted butenoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the amide and dimethylamino groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-oxazole-4-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the thiazole ring also imparts distinct electronic properties compared to similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-15(2)5-3-4-9(16)13-6-10-14-8(7-18-10)11(12)17/h3-4,7H,5-6H2,1-2H3,(H2,12,17)(H,13,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQTUQZDAZQORN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=NC(=CS1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=NC(=CS1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.